![molecular formula C23H26N6O2S2 B2715983 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 923173-20-0](/img/structure/B2715983.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
The compound contains several functional groups including a benzothiazole, a sulfonamide, a pyrimidine, and a diethylamino group. These functional groups suggest that the compound could have a variety of potential applications, including medicinal chemistry, as many drugs contain these types of functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles. The diethylamino group could potentially participate in hydrogen bonding or ionic interactions, which could influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonamide group can participate in hydrolysis reactions, and the pyrimidine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and diethylamino groups could make the compound polar and potentially soluble in water .Scientific Research Applications
Electrophysiological Activity
One notable application of related compounds is in the field of cardiac electrophysiology. Research by Morgan et al. (1990) discusses the synthesis and activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potential as class III electrophysiological agents. This suggests the compound's relevance in cardiac arrhythmia management, indicating its utility in developing treatments for heart rhythm disorders (Morgan et al., 1990).
Antimalarial and Antiviral Activities
Fahim and Ismael (2021) conducted a theoretical investigation and molecular docking study to explore the antimalarial activities of sulfonamides, including potential effectiveness against COVID-19. This study indicates that the compound and its derivatives could be promising in treating malaria and possibly COVID-19 due to their interaction with relevant biological targets (Fahim & Ismael, 2021).
Synthesis and Biological Screening
The synthesis of bioactive molecules involving benzothiazoles and sulphonamido quinazolinyl imidazole for biological and pharmacological screening has been reported by Patel et al. (2009). This research underscores the compound's versatility in generating bioactive molecules with potential antimicrobial, anti-inflammatory, and anticonvulsant properties, showcasing its broad spectrum of biological activities (Patel et al., 2009).
Anticonvulsant Agents
Research into novel sulfonamide derivatives for their anticonvulsant activity reveals the potential of these compounds in epilepsy treatment. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, demonstrating protection against convulsions induced by picrotoxin, suggesting a role in developing new antiepileptic drugs (Farag et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S2/c1-5-29(6-2)22-13-15(3)24-23(27-22)26-17-7-9-18(10-8-17)28-33(30,31)19-11-12-20-21(14-19)32-16(4)25-20/h7-14,28H,5-6H2,1-4H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPDIVCOVMLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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